![molecular formula C15H18N2O2S B5799373 2-[(4,5-dimethyl-1,3-oxazol-2-yl)thio]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5799373.png)
2-[(4,5-dimethyl-1,3-oxazol-2-yl)thio]-N-(3,4-dimethylphenyl)acetamide
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Overview
Description
2-[(4,5-dimethyl-1,3-oxazol-2-yl)thio]-N-(3,4-dimethylphenyl)acetamide, also known as DMOT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMOT is a thioamide derivative of 2-oxazoline and has a molecular weight of 309.4 g/mol.
Mechanism of Action
The mechanism of action of 2-[(4,5-dimethyl-1,3-oxazol-2-yl)thio]-N-(3,4-dimethylphenyl)acetamide is not fully understood. However, it is believed to exert its biological effects by inhibiting enzymes such as cyclooxygenase and lipoxygenase. 2-[(4,5-dimethyl-1,3-oxazol-2-yl)thio]-N-(3,4-dimethylphenyl)acetamide has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
2-[(4,5-dimethyl-1,3-oxazol-2-yl)thio]-N-(3,4-dimethylphenyl)acetamide has been shown to possess significant biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains. 2-[(4,5-dimethyl-1,3-oxazol-2-yl)thio]-N-(3,4-dimethylphenyl)acetamide has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, 2-[(4,5-dimethyl-1,3-oxazol-2-yl)thio]-N-(3,4-dimethylphenyl)acetamide has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
2-[(4,5-dimethyl-1,3-oxazol-2-yl)thio]-N-(3,4-dimethylphenyl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to possess significant biological activity. However, 2-[(4,5-dimethyl-1,3-oxazol-2-yl)thio]-N-(3,4-dimethylphenyl)acetamide also has some limitations. It is relatively unstable and can decompose under certain conditions. Additionally, 2-[(4,5-dimethyl-1,3-oxazol-2-yl)thio]-N-(3,4-dimethylphenyl)acetamide has poor solubility in water, which can limit its use in certain experimental settings.
Future Directions
There are several future directions for the study of 2-[(4,5-dimethyl-1,3-oxazol-2-yl)thio]-N-(3,4-dimethylphenyl)acetamide. One potential area of research is the development of new drugs based on the structure of 2-[(4,5-dimethyl-1,3-oxazol-2-yl)thio]-N-(3,4-dimethylphenyl)acetamide. 2-[(4,5-dimethyl-1,3-oxazol-2-yl)thio]-N-(3,4-dimethylphenyl)acetamide has also been shown to possess significant antimicrobial activity, which could be further explored for the development of new antibiotics. Additionally, the anti-inflammatory and anticancer properties of 2-[(4,5-dimethyl-1,3-oxazol-2-yl)thio]-N-(3,4-dimethylphenyl)acetamide could be further studied for their potential use in the treatment of various diseases.
Synthesis Methods
2-[(4,5-dimethyl-1,3-oxazol-2-yl)thio]-N-(3,4-dimethylphenyl)acetamide can be synthesized by the reaction of 4,5-dimethyl-2-oxazoline with 3,4-dimethylphenyl isothiocyanate in the presence of a base such as potassium carbonate. The reaction takes place in anhydrous acetonitrile and the product is obtained by filtration and recrystallization.
Scientific Research Applications
2-[(4,5-dimethyl-1,3-oxazol-2-yl)thio]-N-(3,4-dimethylphenyl)acetamide has been extensively studied for its potential applications as a bioactive compound. It has been shown to possess antimicrobial, anticancer, and anti-inflammatory properties. 2-[(4,5-dimethyl-1,3-oxazol-2-yl)thio]-N-(3,4-dimethylphenyl)acetamide has also been studied for its potential use in the development of new drugs for various diseases.
properties
IUPAC Name |
2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-9-5-6-13(7-10(9)2)17-14(18)8-20-15-16-11(3)12(4)19-15/h5-7H,8H2,1-4H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSXKNLVJEPSPSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC(=C(O2)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide |
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